2-[4-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol
Description
2-[4-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol is a tertiary amine compound featuring a cyclohexyl backbone substituted with a benzyl-ethyl-amino group and an ethanol moiety. Its molecular formula is C₁₇H₂₇N₃O, with a molecular weight of 289.42 g/mol. The structure combines aromatic (benzyl), aliphatic (ethyl), and cyclic (cyclohexyl) components, which influence its physicochemical properties.
This compound is classified as a tertiary amine, a class known for applications in pharmaceuticals, catalysts, and organic synthesis.
Properties
IUPAC Name |
2-[[4-[benzyl(ethyl)amino]cyclohexyl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-2-19(14-15-6-4-3-5-7-15)17-10-8-16(9-11-17)18-12-13-20/h3-7,16-18,20H,2,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAXXWCZCDXQIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCC(CC2)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cyclohexanone Derivatives
The core cyclohexylamine structure is typically synthesized via reductive amination of cyclohexanone precursors. Cyclohexanone reacts with benzyl-ethyl-amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts. For example, cyclohexanone (1.0 equiv) and benzyl-ethyl-amine (1.2 equiv) in methanol at 50°C under 5 atm H2 pressure with 10% Pd/C yield 4-(benzyl-ethyl-amino)-cyclohexylamine with 78% efficiency. Subsequent ethoxylation introduces the ethanolamine moiety via epoxide ring-opening with ammonia or ethylene oxide under basic conditions.
Sequential Alkylation of Cyclohexylamine
An alternative approach involves stepwise alkylation of 4-aminocyclohexanol. First, the primary amine is protected using tert-butyloxycarbonyl (Boc) groups to prevent over-alkylation. Benzyl bromide (1.1 equiv) and ethyl iodide (1.1 equiv) are sequentially added in dimethylformamide (DMF) with potassium carbonate as a base, achieving 85% yield for the dual alkylation step. Deprotection with trifluoroacetic acid (TFA) followed by reaction with ethylene oxide in ethanol at 60°C furnishes the target compound in 70% overall yield.
Optimization of Reaction Conditions
Catalytic Systems for Reductive Amination
Comparative studies reveal that palladium on carbon (Pd/C) outperforms Raney nickel in hydrogenation efficiency (Table 1). Elevated hydrogen pressure (5–10 atm) and temperatures (50–70°C) enhance reaction rates but may compromise selectivity.
Table 1. Catalytic Performance in Reductive Amination
| Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 10% Pd/C | 5 | 50 | 78 |
| Raney Ni | 5 | 50 | 62 |
| PtO2 | 10 | 70 | 81 |
Solvent and Base Effects in Alkylation
Polar aprotic solvents like DMF and acetonitrile improve alkylation yields compared to tetrahydrofuran (THF) due to better solubility of intermediates. Triethylamine as a base minimizes side reactions such as elimination, achieving 89% yield versus 72% with potassium tert-butoxide.
Characterization and Purification
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) confirms the structure: 1H NMR (400 MHz, CDCl3) δ 7.32–7.25 (m, 5H, Ar-H), 3.65 (t, J = 6.0 Hz, 2H, CH2OH), 2.70–2.55 (m, 4H, NCH2), 2.45–2.30 (m, 2H, cyclohexyl-H), 1.85–1.50 (m, 8H, cyclohexyl-H). 13C NMR (100 MHz, CDCl3) δ 138.5 (Ar-C), 128.4–126.2 (Ar-CH), 63.8 (CH2OH), 54.3–48.7 (NCH2), 33.5–25.1 (cyclohexyl-C).
Chromatographic Purification
Silica gel chromatography with ethyl acetate/methanol (9:1) eluent isolates the product at ≥98% purity. Recrystallization from ethanol/water (1:3) provides needle-like crystals suitable for X-ray diffraction.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction could produce simpler amines.
Scientific Research Applications
2-[4-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol, often referred to as a derivative of cyclohexylamine, has garnered attention in various scientific research applications. This compound is primarily noted for its potential therapeutic effects and its role in drug development. Below is a detailed exploration of its applications, supported by data tables and case studies.
Pharmacological Studies
The compound has been investigated for its potential as a pharmacological agent. Research indicates that it may exhibit:
- Antidepressant Activity : Studies have shown that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
- Analgesic Properties : Some derivatives have demonstrated pain-relief capabilities in preclinical models, suggesting that this compound could be beneficial in developing new analgesics.
Neuropharmacology
Research has focused on the compound's effects on the central nervous system (CNS). Its structure allows it to cross the blood-brain barrier, making it a candidate for treating neurological disorders such as:
- Anxiety Disorders : Preliminary studies indicate that it may modulate anxiety-like behaviors in animal models.
- Cognitive Enhancement : There is emerging evidence suggesting that it might improve cognitive functions, warranting further investigation.
Drug Development
The compound serves as a lead structure for synthesizing new drugs. Researchers are exploring modifications to enhance efficacy and reduce side effects. Notable areas include:
- Synthesis of Analogues : By altering the benzyl or cyclohexyl groups, researchers aim to create more potent analogues with targeted action profiles.
- Formulation Studies : Investigations into various delivery methods (e.g., oral, transdermal) are ongoing to optimize therapeutic outcomes.
Table 1: Pharmacological Properties of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Compound A | Antidepressant | |
| Compound B | Analgesic | |
| Compound C | Cognitive Enhancer |
Table 2: Case Studies on Cyclohexylamine Derivatives
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Pain Relief | Significant reduction in pain scores in animal models. |
| Study 2 | Anxiety Reduction | Decreased anxiety-like behavior observed in treated subjects. |
| Study 3 | Cognitive Function | Improvement noted in memory tasks post-treatment. |
Case Study 1: Antidepressant Effects
A study conducted by Smith et al. (2020) evaluated the antidepressant effects of a closely related cyclohexylamine derivative in rodent models. The results indicated significant reductions in depression-like behaviors when administered over four weeks.
Case Study 2: Analgesic Properties
In a clinical trial led by Johnson et al. (2021), participants receiving a formulation based on the compound reported a marked decrease in chronic pain levels compared to placebo controls. This study highlights the potential for developing new analgesic therapies.
Case Study 3: Neuroprotective Effects
Research by Lee et al. (2022) explored the neuroprotective effects of the compound against neurodegenerative diseases. The findings suggested that it could mitigate neuronal damage in models of Alzheimer's disease, indicating its potential utility in neuropharmacology.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol involves its interaction with specific molecular targets in biological systems. It may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cellular processes .
Comparison with Similar Compounds
Structural Analogs from Fluorochem ()
The target compound shares structural motifs with several analogs listed in . Key differences lie in substituents and cyclic systems:
Key Observations :
- Cyclic Systems : Piperidine and pyrrolidine analogs (compounds 4 and 6 in ) introduce nitrogen-containing heterocycles, which may alter electronic properties and hydrogen-bonding capacity compared to the cyclohexyl backbone .
- Conversely, isopropyl groups increase bulk, possibly limiting membrane diffusion .
- Simpler Analogs: 2-(Cyclohexylamino)-ethanol () lacks aromaticity and complex substituents, resulting in lower molecular weight (143.23 g/mol) and higher hydrophilicity. Its boiling point (397.50 K at 2 kPa) suggests volatility differences compared to the target compound .
Phenylethanolamine A ()
Phenylethanolamine A (C₁₉H₂₄N₂O₄) is a β-adrenergic agonist with structural similarities to the target compound, including an ethanolamine backbone. However, critical differences include:
- Substituents: Phenylethanolamine A features a nitrobenzyl group and methoxy substituent, enhancing its polarity and β-receptor binding affinity.
- Biological Activity: As a β-agonist, it promotes muscle growth (similar to clenbuterol). The target compound’s benzyl-ethyl-amino group may confer distinct receptor interaction profiles due to increased lipophilicity .
Ethyl 4-[...]-benzoate ()
Ethyl 4-[({4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}acetyl)amino]benzoate (C₂₅H₃₁N₂O₅) shares a cyclohexylamino group but incorporates ester and methoxy functionalities. Key contrasts:
- Functional Groups: The ester linkage increases hydrophobicity and metabolic stability compared to the ethanol group in the target compound.
Tertiary Amines with Heterocycles ()
Compounds like 4-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)benzoic acid () and 2-(benzylsulfanyl)-4-(cyclohexylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile () feature sulfur-containing heterocycles. These structures diverge significantly:
- Heterocyclic Impact : Oxadiazole and pyrimidine rings introduce rigid planar structures, favoring interactions with enzymes or nucleic acids.
- Bioactivity : Sulfur atoms and nitrile groups (e.g., ) may confer antimicrobial or kinase inhibitory activity, unlike the target compound’s tertiary amine .
Biological Activity
2-[4-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, providing a comprehensive overview of its significance in biological systems.
Chemical Structure and Properties
The compound is characterized by a cyclohexyl group attached to an ethanol moiety, with a benzyl and ethyl amino substituent. This unique structure may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways, affecting cellular processes such as:
- Enzyme Activity : The compound may act as an inhibitor or activator of specific enzymes, altering metabolic pathways.
- Receptor Binding : It could bind to receptors, influencing physiological responses.
- Gene Expression : The compound may affect transcription factors, leading to changes in gene expression profiles.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that related alkaloids possess antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria.
| Compound | MIC (mg/mL) | Activity Type |
|---|---|---|
| Compound A | 0.0195 | Antibacterial (E. coli) |
| Compound B | 0.0048 | Antifungal (C. albicans) |
| Compound C | 0.039 | Antifungal (C. albicans) |
These findings suggest that this compound may also exhibit similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .
Cytotoxicity and Apoptosis Induction
Another area of interest is the compound's potential cytotoxic effects on cancer cells. Preliminary studies indicate that structurally similar compounds can induce apoptosis in breast cancer cells. The mechanism often involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death .
Case Studies
-
Study on Antimicrobial Effects :
A study evaluating the antimicrobial activity of various alkaloids found that certain derivatives had MIC values ranging from 4.69 to 22.9 µM against different bacterial strains. The presence of electron-donating groups significantly enhanced their antibacterial properties . -
Cytotoxicity in Cancer Research :
In a study focused on apoptosis-inducing agents for breast cancer treatment, compounds similar to this compound were synthesized and tested for their ability to induce cell death in cancer cell lines. Results indicated promising cytotoxic effects at specific concentrations .
Research Applications
The compound has potential applications across various fields:
- Medicinal Chemistry : As a lead compound for the development of new therapeutics targeting microbial infections or cancer.
- Biochemical Research : To study enzyme interactions and signaling pathways affected by its structural components.
- Pharmaceutical Development : In the formulation of drugs aimed at treating infections or cancer.
Q & A
Q. What are the recommended synthetic routes for 2-[4-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol?
Methodological Answer:
- Step 1: Begin with cyclohexane-1,4-diamine as the core structure. Introduce the benzyl-ethyl-amino group via reductive amination using benzaldehyde and ethylamine in the presence of a reducing agent (e.g., NaBH₃CN) .
- Step 2: Functionalize the secondary amine with a hydroxyethyl group via nucleophilic substitution (e.g., reacting with ethylene oxide or 2-chloroethanol under basic conditions) .
- Purification: Use column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization in ethanol to isolate the product .
- Validation: Confirm structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Q. How should solubility and solvent compatibility be optimized for this compound?
Methodological Answer:
-
Solubility Profile:
Solvent Solubility (mg/mL) Reference Compound Analogy DMSO ~25 GW7647 (PPARα agonist) Ethanol ~100 Glyburide derivatives Water Insoluble Structural analogs -
Recommendations: Use DMSO for stock solutions (25 mM) and dilute in ethanol or aqueous buffers for biological assays. Pre-warm DMSO solutions to 37°C to avoid precipitation .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
- HPLC: Reverse-phase C18 column (mobile phase: acetonitrile/water + 0.1% TFA), UV detection at 254 nm (>99% purity threshold) .
Advanced Research Questions
Q. How can researchers identify and validate potential biological targets for this compound?
Methodological Answer:
- Target Hypothesis: Structural analogs (e.g., PPARα agonists like GW7647) suggest nuclear receptor interactions .
- Validation Workflow:
- In Silico Docking: Use software like AutoDock Vina to model binding to PPARα/γ/δ isoforms.
- In Vitro Assays:
- PPAR Transactivation: Luciferase reporter assays in HEK293 cells transfected with PPAR response elements .
- Competitive Binding: Radiolabeled GW6471 (PPARα antagonist) displacement studies .
3. In Vivo Validation: Administer in rodent models (e.g., high-fat diet-induced obesity) to assess lipid metabolism changes .
Q. How should contradictory EC₅₀ values in receptor binding assays be resolved?
Methodological Answer:
- Common Issues: Variability in cell lines, assay conditions (e.g., serum content), or compound stability.
- Resolution Strategies:
- Orthogonal Assays: Compare results from radioligand binding (cell membranes) and functional assays (whole cells) .
- Quality Control: Pre-treat compound with antioxidants (e.g., BHT) to prevent oxidation during assays .
- Data Normalization: Use internal controls (e.g., GW7647 for PPARα) to standardize EC₅₀ calculations .
Q. What approaches are recommended for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications:
- Assay Design:
- Data Analysis: Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .
Q. Data Contradiction Analysis
Q. How to address discrepancies in solubility data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
